Benzene-1,2,4-tricarbaldehyde
Description
Benzene-1,2,4-tricarbaldehyde (C₉H₆O₃) is an aromatic aldehyde featuring three aldehyde (-CHO) groups at the 1, 2, and 4 positions on a benzene ring. This article compares this compound with structurally similar compounds, emphasizing differences in synthesis, reactivity, and functional utility.
Properties
CAS No. |
1889-65-2 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
benzene-1,2,4-tricarbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-6H |
InChI Key |
JMRQKWYIMBFUBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)C=O)C=O |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C=O)C=O |
Synonyms |
1,2,4-Benzenetricarbaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Properties of Benzene Derivatives
Research Findings and Implications
- Synthetic Challenges : The asymmetric substitution in this compound complicates crystallization, unlike BTA’s symmetry-driven COF assembly .
- Thermodynamic Stability : BTA-based COFs (e.g., COF-5) exhibit exceptional thermal stability (500–600°C), suggesting that aldehyde positioning strongly influences material robustness .
- Toxicity Profiles : Benzene-1,2,4-triol’s dimerization-mediated toxicity underscores the need for stabilization strategies, a concern less prominent in aldehyde analogs .
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